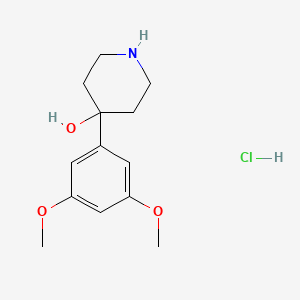

4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride is a chemical compound with the molecular formula C13H19NO3·HCl and a molecular weight of 273.76 g/mol It is a piperidine derivative, characterized by the presence of a 3,5-dimethoxyphenyl group attached to the piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride typically involves the reaction of 3,5-dimethoxybenzaldehyde with piperidine in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired piperidinol compound. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The final product is typically purified through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Alkylation Reactions

The hydroxyl group undergoes nucleophilic substitution under basic conditions. In Example 6 of US3438991A , the free base reacts with γ-chlorobutyrophenone in anhydrous toluene at 100°C for 70 hours, yielding 1-(γ-benzoylpropyl)-4-(2,5-dimethoxyphenyl)piperidin-4-ol hydrochloride (m.p. 218–218.6°C) after HCl treatment. Key conditions include:

| Reagent | Solvent | Catalyst | Temperature | Product Yield |

|---|---|---|---|---|

| γ-Chlorobutyrophenone | Toluene | KI/K₂CO₃ | 100°C | Not reported |

The reaction proceeds via SN2 mechanism , with the hydroxyl oxygen acting as a nucleophile .

Salt Formation and Stability

The hydrochloride salt forms through direct treatment with HCl gas. In Example 14 , the free base suspended in diisopropyl ether reacts with HCl gas to precipitate the salt. Recrystallization from acetone/2-propanol yields a stable crystalline product (m.p. 180–181.8°C).

Key properties :

-

Solubility : Highly soluble in polar solvents (e.g., water, ethanol) due to ionic interactions .

-

Stability : Resists hydrolysis under ambient conditions but decomposes above 200°C .

Aromatic Methoxy Groups

The 3,5-dimethoxyphenyl moiety may undergo:

-

Demethylation : Under strong acidic conditions (e.g., HBr/AcOH) .

-

Electrophilic Substitution : Directed by methoxy groups (e.g., nitration at para positions) .

Piperidine Ring

-

N-Alkylation : The secondary amine (after deprotonation) reacts with alkyl halides (e.g., benzyl chloride) in acetonitrile/K₂CO₃.

-

Oxidation : The hydroxyl group resists oxidation under mild conditions but may form ketones with strong oxidants (e.g., KMnO₄) .

Comparative Reactivity Table

The table below contrasts reactivity with structurally similar compounds :

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Chemistry

4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride serves as a building block in organic synthesis. It is utilized in the development of complex organic molecules due to its unique structure and reactivity profile.

Biological Research

The compound has been investigated for its potential biological activities:

- Enzyme Inhibition: Studies suggest it may inhibit certain enzymes, contributing to its therapeutic potential.

- Receptor Binding: The compound's interaction with various neurotransmitter receptors is under exploration, particularly in relation to neurological disorders.

Medicinal Chemistry

Research indicates that this compound may have therapeutic effects in treating conditions such as:

- Neurological Disorders: Its mechanism of action involves modulation of neurotransmitter systems, making it a candidate for further investigation in diseases like schizophrenia and depression.

- Cancer Therapy: Preliminary studies suggest potential anticancer activity through mechanisms involving apoptosis induction in specific cancer cell lines .

Study on Neurological Effects

A study published in MDPI highlighted the potential of piperidine derivatives in treating Alzheimer’s disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes . The introduction of a piperidine moiety was shown to enhance brain exposure of the resulting inhibitors.

Cancer Research

Research indicates that derivatives of piperidine exhibit promising cytotoxicity against various cancer cell lines. A specific study demonstrated that compounds similar to this compound showed enhanced activity against FaDu hypopharyngeal tumor cells compared to established drugs like bleomycin .

Wirkmechanismus

The mechanism of action of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(3,4-Dimethoxyphenyl)piperidin-4-ol hydrochloride

- 4-(2,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride

- 4-(3,5-Dimethoxyphenyl)piperidin-4-one hydrochloride

Uniqueness

4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable for specific research applications .

Biologische Aktivität

4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride is a piperidine derivative that has garnered attention due to its potential biological activities. This compound exhibits various pharmacological effects, making it a subject of interest in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a piperidine ring substituted with a 3,5-dimethoxyphenyl group. This structural feature is crucial for its biological activity, particularly in modulating neurotransmitter systems.

The primary mechanism of action for this compound involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. Research indicates that this compound acts as an agonist at the 5-HT2A receptor, which plays a significant role in various neurological processes including mood regulation and cognition .

Table 1: Structure-Activity Relationship (SAR) Insights

| Compound | 5-HT2A Agonist Activity | Notable Structural Features |

|---|---|---|

| 4-(3,5-Dimethoxyphenyl)piperidin-4-ol | High | Piperidine core with dimethoxy substitution |

| Analog A | Moderate | Lacks one methoxy group |

| Analog B | Low | Altered piperidine ring |

Neuroprotective Effects

Studies have shown that this compound exhibits neuroprotective properties. It has been demonstrated to protect neuronal cells against glutamate-induced toxicity in vitro . The compound's ability to modulate neurotransmitter systems may contribute to its neuroprotective effects.

Anti-inflammatory Properties

The compound also shows promise as an anti-inflammatory agent. Preliminary studies suggest that it can inhibit pro-inflammatory cytokine production, thereby reducing inflammation in cellular models .

Antimicrobial Activity

There is emerging evidence that piperidine derivatives, including this compound, possess antimicrobial properties. In vitro tests indicate effectiveness against various bacterial strains, although further research is needed to confirm these findings and elucidate the mechanisms involved .

Case Study 1: Neuroprotection in SH-SY5Y Cells

In a study assessing the protective effects on SH-SY5Y neuronal cells, varying concentrations of the compound were tested. Results indicated a dose-dependent increase in cell viability under oxidative stress conditions. The compound showed significant neuroprotection at concentrations ranging from 10 μM to 50 μM .

Case Study 2: Anti-inflammatory Effects

Another study evaluated the anti-inflammatory potential of the compound using lipopolysaccharide (LPS)-stimulated macrophages. The results demonstrated a marked reduction in TNF-alpha and IL-6 levels when treated with this compound compared to controls .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. Initial studies suggest that it has favorable absorption characteristics; however, further investigation into its metabolism and excretion pathways is necessary.

Eigenschaften

IUPAC Name |

4-(3,5-dimethoxyphenyl)piperidin-4-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3.ClH/c1-16-11-7-10(8-12(9-11)17-2)13(15)3-5-14-6-4-13;/h7-9,14-15H,3-6H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USMYGPHKDMWNPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2(CCNCC2)O)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.